molecular formula C25H22FN7O B6564581 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide CAS No. 1005717-41-8

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide

Cat. No.: B6564581
CAS No.: 1005717-41-8
M. Wt: 455.5 g/mol
InChI Key: TUZCZZKQJMELMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic molecules, which are structurally characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. The target molecule features a 2,4-dimethylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold, a 3-methylpyrazole moiety linked via the 4-position, and a 2-(4-fluorophenyl)acetamide group at the terminal pyrazole ring.

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O/c1-15-4-9-21(16(2)10-15)32-24-20(13-29-32)25(28-14-27-24)33-22(11-17(3)31-33)30-23(34)12-18-5-7-19(26)8-6-18/h4-11,13-14H,12H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZCZZKQJMELMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. Studying these conditions helps optimize therapeutic use.

: Vakhid А. Mamedov, Nataliya А. Zhukova & Milyausha S. Kadyrova. “The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.” Chemistry of Heterocyclic Compounds, Volume 57, pages 342–368, 2021. Read more : Dipeptidyl peptidase-4 (DPP4) information. Read more : Excited-state relaxation mechanisms. Read more : Review on pyridopyrimidine derivatives. Read more : Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines. Read more

Biological Activity

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound has a molecular formula of C26H25N7O3 and a molecular weight of 483.532 g/mol. Its structure features multiple heterocyclic rings, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC26H25N7O3
Molecular Weight483.532 g/mol
IUPAC NameThis compound
Purity≥95%

Anticancer Properties

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine cores exhibit significant anticancer activity. A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines, including colon cancer (CaCO-2) and breast cancer (MCF-7) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

In addition to anticancer properties, this compound also demonstrates anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating diseases characterized by chronic inflammation such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures possess antimicrobial properties. In vitro tests have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also exhibit similar activities, warranting further investigation .

Study 1: Anticancer Screening

A recent study screened various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity using multicellular spheroid models. The results demonstrated that certain derivatives significantly reduced tumor growth and induced apoptosis in cancer cells. The specific compound discussed here was among those identified as having high cytotoxicity against the tested cell lines, supporting its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory mechanism of pyrazolo derivatives was explored using lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that these compounds inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This highlights the therapeutic potential of this compound in managing inflammatory disorders .

Scientific Research Applications

Therapeutic Applications

Neurological Disorders:
The compound has been investigated for its potential in treating neurological disorders such as depression and anxiety due to its interaction with dopamine receptors. Research indicates that it may act as a ligand for these receptors, modulating neurotransmission pathways critical in these conditions.

Cancer Research:
Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. The ability of this compound to interact with various molecular targets makes it a candidate for further exploration in oncology.

Anti-inflammatory Effects:
Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents. The compound's structural features may contribute to its efficacy in reducing inflammation through modulation of cytokine production.

Case Study 1: Neurological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of similar pyrazolo[3,4-d]pyrimidine derivatives on dopamine receptor activity. Results indicated that these compounds could significantly alter receptor binding affinity and functional outcomes in animal models of depression .

Case Study 3: Anti-inflammatory Properties

A recent investigation into pyrazolo[3,4-d]pyrimidines highlighted their role in reducing inflammatory markers in vitro. The results indicated that these compounds could lower levels of TNF-alpha and IL-6 in human cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of the target compound can be elucidated by comparing it with analogs reported in the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine - 2,4-Dimethylphenyl (position 1)
- 3-Methylpyrazole (linked via position 4)
- 2-(4-Fluorophenyl)acetamide
~494.5* Enhanced lipophilicity due to dimethylphenyl; fluorophenyl may improve metabolic stability.
N-{1-[1-(4-Fluorophenyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl]-3-Methyl-1H-Pyrazol-5-yl}-2-(4-Isopropylphenoxy)Acetamide Pyrazolo[3,4-d]pyrimidine - 4-Fluorophenyl (position 1)
- 4-Isopropylphenoxy (position 2)
~534.5 Oxo-group introduces polarity; isopropylphenoxy may reduce solubility.
N-Benzyl-2-[1-(4-Fluorophenyl)-4-Oxo-1H-Pyrazolo[3,4-d]Pyrimidin-5-yl]Acetamide Pyrazolo[3,4-d]pyrimidine - Benzyl (amide group)
- 4-Fluorophenyl (position 1)
~432.4 Benzyl group may enhance blood-brain barrier penetration; oxo-group increases hydrogen-bonding potential.
2-(1-(4-Amino-3-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One Pyrazolo[3,4-d]pyrimidine - Chromenone (fused ring)
- 4-Amino group
- Dual fluorophenyl groups
~571.2 Chromenone moiety expands π-conjugation; amino group may enhance solubility and target interaction.

*Calculated based on analogous structures due to lack of direct data.

Key Observations

Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenyl group in or the benzyl group in . This could influence membrane permeability and pharmacokinetics.

Functional Group Contributions: The absence of an oxo-group in the target compound (unlike ) may reduce polarity, favoring hydrophobic interactions in biological targets. The 4-fluorophenylacetamide group in the target compound is a common pharmacophore in kinase inhibitors, analogous to the chromenone-linked derivatives in , which exhibit enhanced π-π stacking with aromatic residues in active sites.

Synthetic Pathways :

  • Similar compounds (e.g., ) are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The target compound may follow analogous routes, leveraging intermediates like 3-methylpyrazole and 2,4-dimethylphenylboronic acid.

The dual fluorine atoms in and the target compound may enhance metabolic stability and bioavailability.

Q & A

What are the key challenges in synthesizing this compound, and how can regioselectivity issues be addressed?

Basic : The compound’s synthesis involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyrimidine intermediates with substituted acetamides. Challenges include controlling regioselectivity during cyclization and ensuring proper functional group compatibility.
Advanced : To address regioselectivity, employ computational modeling (e.g., DFT) to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature). For example, using zeolite catalysts (Y-H) and pyridine as a base can enhance reaction efficiency and selectivity . Design of Experiments (DoE) methodologies, as applied in flow chemistry optimizations, can systematically evaluate parameter interactions (e.g., reagent stoichiometry, reaction time) .

How can the molecular structure be confirmed, and how are crystallographic data discrepancies resolved?

Basic : X-ray crystallography is the gold standard for structural confirmation. Single-crystal analysis provides bond lengths, angles, and stereochemistry. Complement this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for functional group validation .
Advanced : Discrepancies between crystallographic and spectroscopic data may arise from dynamic effects (e.g., tautomerism). Use SHELXL for refinement, ensuring hydrogen atom placement via difference Fourier maps. Cross-validate with variable-temperature NMR to detect conformational flexibility .

What methodologies are recommended for assessing purity, and how is method validation performed?

Basic : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment. Thresholds ≥95% are typical for research-grade material.
Advanced : Validate HPLC methods per ICH guidelines (Q2(R1)) by testing specificity, linearity, and precision. Use LC-MS to identify trace impurities, such as unreacted intermediates or regioisomers. Accelerated stability studies (40°C/75% RH) can assess degradation products .

How can biological activity data contradictions be analyzed in pharmacological studies?

Basic : In vitro assays (e.g., kinase inhibition) may show variability due to assay conditions (e.g., ATP concentration). Replicate experiments and include positive controls (e.g., staurosporine) to ensure reliability.
Advanced : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to resolve discrepancies. Molecular docking (AutoDock Vina) can predict binding modes and explain outliers. For example, steric clashes in docking models may correlate with reduced activity in certain analogs .

What strategies optimize solubility for in vivo studies?

Basic : Determine solubility via shake-flask method in PBS (pH 7.4) and DMSO. Poor solubility may require co-solvents (e.g., PEG-400) or micellar formulations.
Advanced : Modify the acetamide moiety to introduce ionizable groups (e.g., sulfonate) or employ nanoformulations (liposomes). Computational tools like COSMO-RS predict solubility in biorelevant media .

How is stereochemistry controlled during synthesis, and how are enantiomers characterized?

Basic : Chiral HPLC or SFC separates enantiomers. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereocontrol.
Advanced : X-ray crystallography can confirm absolute configuration. For dynamic stereochemistry, use NOESY NMR to study spatial proximity of substituents .

What advanced spectroscopic techniques resolve complex proton environments in NMR?

Advanced : Apply 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between pyrazole protons and adjacent carbonyl groups can confirm connectivity. Variable-temperature studies may resolve exchange broadening in rotameric systems .

How are stability studies designed to evaluate degradation under physiological conditions?

Advanced : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify degradation pathways. For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

What computational approaches predict pharmacokinetic properties?

Advanced : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations (GROMACS) can assess blood-brain barrier permeability based on free energy profiles .

How are synthetic intermediates characterized to avoid byproduct formation?

Basic : Monitor reactions via TLC and isolate intermediates using column chromatography. Confirm structures with IR (e.g., carbonyl stretches) and elemental analysis.
Advanced : Employ in-situ FTIR or ReactIR to track reaction progress and detect transient intermediates. High-throughput screening (HTS) can identify optimal conditions for minimizing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.